BenchChemオンラインストアへようこそ!

4-(2-(4-Fluorophenoxy)acetyl)-1-(pyridin-3-yl)piperazin-2-one

Medicinal Chemistry Scaffold Optimization Physicochemical Properties

4-(2-(4-Fluorophenoxy)acetyl)-1-(pyridin-3-yl)piperazin-2-one (CAS 2034393-23-0) is a synthetic heterocyclic compound belonging to the piperazin-2-one class, characterized by a 4-fluorophenoxyacetyl substituent at the N4 position and a pyridin-3-yl group at N1. With a molecular formula of C₁₇H₁₆FN₃O₃ and a molecular weight of 329.32 g/mol, this compound features a distinct combination of hydrogen-bond acceptors and a fluorinated aromatic system that places it within the chemical space frequently explored for kinase inhibitor scaffolds and GPCR-targeted probes.

Molecular Formula C17H16FN3O3
Molecular Weight 329.331
CAS No. 2034393-23-0
Cat. No. B2685188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(4-Fluorophenoxy)acetyl)-1-(pyridin-3-yl)piperazin-2-one
CAS2034393-23-0
Molecular FormulaC17H16FN3O3
Molecular Weight329.331
Structural Identifiers
SMILESC1CN(C(=O)CN1C(=O)COC2=CC=C(C=C2)F)C3=CN=CC=C3
InChIInChI=1S/C17H16FN3O3/c18-13-3-5-15(6-4-13)24-12-17(23)20-8-9-21(16(22)11-20)14-2-1-7-19-10-14/h1-7,10H,8-9,11-12H2
InChIKeyUBXCWXAMOPEZQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(4-Fluorophenoxy)acetyl)-1-(pyridin-3-yl)piperazin-2-one: Core Chemical Identity and Research Grade Classification


4-(2-(4-Fluorophenoxy)acetyl)-1-(pyridin-3-yl)piperazin-2-one (CAS 2034393-23-0) is a synthetic heterocyclic compound belonging to the piperazin-2-one class, characterized by a 4-fluorophenoxyacetyl substituent at the N4 position and a pyridin-3-yl group at N1 . With a molecular formula of C₁₇H₁₆FN₃O₃ and a molecular weight of 329.32 g/mol, this compound features a distinct combination of hydrogen-bond acceptors and a fluorinated aromatic system that places it within the chemical space frequently explored for kinase inhibitor scaffolds and GPCR-targeted probes [1]. It is primarily supplied as a specialty research intermediate with purity typically ≥95% by HPLC, intended for experimental use in medicinal chemistry and chemical biology laboratories [2].

Why Generic Substitution of 4-(2-(4-Fluorophenoxy)acetyl)-1-(pyridin-3-yl)piperazin-2-one Carries Risk in Research Procurement


The piperazin-2-one scaffold is inherently versatile, but the specific substitution pattern of 4-(2-(4-fluorophenoxy)acetyl)-1-(pyridin-3-yl)piperazin-2-one dictates its physicochemical and biological interaction profile. Substituting the pyridin-3-yl group with other heterocycles (e.g., thiazol-2-yl) alters the hydrogen-bond acceptor geometry and π-stacking potential, while replacement of the 4-fluorophenoxy moiety with unsubstituted phenoxy or chlorophenoxy groups changes lipophilicity and metabolic stability [1]. In the context of antimalarial structure-activity relationships, the 4-fluorophenoxy substituent consistently yields lower IC₅₀ values against Plasmodium falciparum NF54 compared to phenoxy analogs (e.g., 0.269 µM for 4-fluorophenoxy/N-pivaloylpiperazinyl vs. 0.659 µM for phenoxy/N-pivaloylpiperazinyl), demonstrating that even subtle fluorination has quantifiable potency consequences [2]. Therefore, generic replacement with an in-class analog lacking this precise substitution pattern carries a high risk of altered target engagement, selectivity, and assay reproducibility.

Quantitative Differentiation Evidence for 4-(2-(4-Fluorophenoxy)acetyl)-1-(pyridin-3-yl)piperazin-2-one Over Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation from Thiazolyl and Phenyl Analogs

The molecular weight of the target compound (329.32 g/mol) is 6.03 g/mol lower than that of its closest thiazol-2-yl analog 4-[2-(4-fluorophenoxy)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one (MW 335.35 g/mol) , and 20.03 g/mol higher than the core scaffold 1-(pyridin-3-yl)piperazin-2-one (estimated MW 309.3 g/mol). The pyridin-3-yl substitution provides a distinct hydrogen-bond acceptor pattern compared to thiazole (pyridine N at position 3 offers a lone pair vector that differs from thiazole's endocyclic N and S atoms), enabling differential protein-ligand interactions as documented in kinase inhibitor scaffolds .

Medicinal Chemistry Scaffold Optimization Physicochemical Properties

Fluorine Substitution Effect on Antimalarial Potency: Class-Level SAR Supporting 4-Fluorophenoxy Selection

In a series of piperazine derivatives tested against Plasmodium falciparum NF54, compounds bearing the 4-fluorophenoxy group consistently exhibited lower IC₅₀ values compared to their phenoxy counterparts. For example, the 4-fluorophenoxy/N-pivaloylpiperazinyl derivative showed an IC₅₀ of 0.269 µM, whereas the corresponding phenoxy analog had an IC₅₀ of 0.659 µM—a 2.45-fold potency enhancement attributed to the electron-withdrawing fluorine [1]. Although the target compound was not directly tested in this study, the 4-fluorophenoxyacetyl moiety is a confirmed pharmacophoric element driving potency gains.

Antimalarial Structure-Activity Relationship Fluorine Chemistry

Pyridin-3-yl vs. Thiazol-2-yl Hydrogen-Bond Acceptor Topology: Implications for Kinase Selectivity Screening

The pyridin-3-yl group at the N1 position presents a single nitrogen hydrogen-bond acceptor with a directional lone pair at the meta position relative to the piperazinone attachment, whereas the thiazol-2-yl analog contains both an endocyclic nitrogen and a sulfur atom, creating a distinct electrostatic potential surface and altered hydrogen-bond geometry [1]. In kinase inhibitor design, the pyridin-3-yl motif is a privileged fragment that engages the hinge region of ATP-binding sites via a canonical pyridine-NH backbone interaction, as evidenced by co-crystal structures of 1-methyl-4-(3-(6-(piperazin-1-yl)pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)piperazin-2-one with PIM1 kinase [2].

Kinase Inhibition Selectivity Profiling Molecular Recognition

Procurement-Driven Application Scenarios for 4-(2-(4-Fluorophenoxy)acetyl)-1-(pyridin-3-yl)piperazin-2-one


Focused Kinase Inhibitor Library Design

The combination of a pyridin-3-yl hinge-binding motif and a 4-fluorophenoxyacetyl substituent makes this compound a suitable entry for ATP-competitive kinase inhibitor screening libraries. Its molecular weight (329.32 g/mol) falls within the optimal range for lead-like chemical space (MW <350), and the fluorinated phenoxy group provides a vector for hydrophobic pocket occupancy while maintaining favorable ligand efficiency. Procurement of this compound for kinase panel profiling is justified over the thiazol-2-yl analog due to the pyridine's established hinge-binding precedent in PIM1 and other kinase co-crystal structures [1].

Antimalarial Hit-to-Lead Optimization Starting Point

Based on class-level SAR data showing that 4-fluorophenoxy substitution delivers 2.45-fold improved potency against P. falciparum NF54 relative to phenoxy analogs [1], this compound serves as a privileged scaffold for antimalarial medicinal chemistry programs. Researchers should select this compound over the phenoxy analog to avoid the potency penalty of unsubstituted aryl ethers. The pyridin-3-yl group also offers a synthetic handle for late-stage diversification via C-H functionalization or N-oxide formation.

GPCR Modulator Probe Development

Patent literature identifies 1-(pyridin-3-yl)piperazin-2-one derivatives as GPCR modulator candidates, where the pyridine nitrogen can engage key receptor residues through hydrogen bonding or ionic interactions [1]. The 4-fluorophenoxyacetyl group introduces a metabolically stable fluorinated aromatic motif that can enhance target residence time relative to unsubstituted phenoxy analogs. This compound is appropriate for procurement in GPCR screening cascades where fluorine-mediated binding kinetics are being systematically investigated.

Physicochemical Property Benchmarking and Scaffold Hopping Studies

With a molecular weight of 329.32 g/mol and a calculated logP of approximately 1.8 (based on fragment-based prediction for the piperazin-2-one core with fluorophenoxyacetyl and pyridinyl substituents), this compound occupies a favorable region of drug-like property space compared to the heavier thiazolyl analog (MW 335.35). Procurement for scaffold-hopping exercises is warranted when seeking to replace thiazole-containing leads with pyridine bioisosteres to improve solubility or reduce off-target interactions associated with sulfur-containing heterocycles .

Quote Request

Request a Quote for 4-(2-(4-Fluorophenoxy)acetyl)-1-(pyridin-3-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.